N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
The compound N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic molecule that may be related to various piperidine derivatives with potential pharmacological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and activity of related piperidine derivatives, which can be used to infer possible characteristics of the compound .
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine ring to enhance activity and selectivity for certain biological targets. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide . Similarly, the synthesis of delta opioid receptor agonists includes replacing a piperazine ring with a piperidine ring and introducing an exocyclic carbon-carbon double bond . These methods, including dehydration of benzhydryl alcohols and Suzuki coupling reactions, could potentially be adapted for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of a basic nitrogen atom in the piperidine ring is a key feature that influences activity, as seen in the anti-acetylcholinesterase inhibitors . The introduction of a benzylsulfonyl group to the benzamide moiety significantly enhances the activity, suggesting that the electronic and steric properties of substituents on the piperidine ring are important for binding to the target enzyme. The structure-activity relationship (SAR) of N-phenyl piperidine analogs as HIV-1 reverse transcriptase inhibitors also highlights the importance of the carboxamide group for potent activity against wild-type and resistant mutant viruses .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions to yield new compounds with potentially different activities. For example, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide in the presence of piperidine leads to the formation of pyridine-2(1H)-thiones, which can further react to give various heterocyclic compounds . These reactions demonstrate the versatility of piperidine derivatives in heterocyclic synthesis and their potential to be transformed into a wide range of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as stability, solubility, and bioavailability, are critical for their development as therapeutic agents. The stability of olefinic piperidine compounds, for example, is considerably higher than that of their piperazine counterparts, as shown in rat liver microsome studies . These properties are influenced by the molecular structure and substituents on the piperidine ring, which can affect the compound's pharmacokinetics and interaction with biological membranes.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-24(25-15-17-6-8-21-22(14-17)31-16-30-21)19-10-12-28(13-11-19)23-9-7-20(26-27-23)18-4-2-1-3-5-18/h1-9,14,19H,10-13,15-16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOSIUJOZIKVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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